molecular formula C15H16N4O4 B7049890 7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one

7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B7049890
M. Wt: 316.31 g/mol
InChI Key: KYSAEGVTQKRAPS-UHFFFAOYSA-N
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Description

7-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinone core, a nitro group, and a substituted oxazole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions

    Quinolinone Core Synthesis: The quinolinone core can be synthesized via the cyclization of appropriate aniline derivatives with keto acids under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is formed by the cyclization of suitable precursors, such as amino alcohols or amino acids, with aldehydes or ketones in the presence of dehydrating agents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the quinolinone core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted quinolinone or oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s pharmacological properties are of interest in medicinal chemistry. Studies focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent, given its ability to interact with various biological pathways.

Industry

In the industrial sector, the compound may be used in the development of specialty chemicals, dyes, and advanced materials. Its unique properties can be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of 7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and the oxazole ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4,5-Dimethyl-1,3-thiazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one
  • 7-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-6-chloro-3,4-dihydro-1H-quinolin-2-one
  • 7-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-4-one

Uniqueness

The uniqueness of 7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-8-9(2)23-15(17-8)7-16-12-6-11-10(3-4-14(20)18-11)5-13(12)19(21)22/h5-6,16H,3-4,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSAEGVTQKRAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC2=C(C=C3CCC(=O)NC3=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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